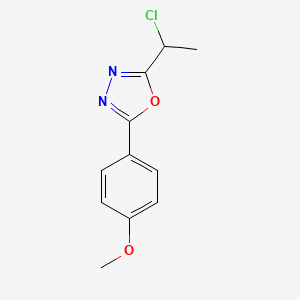
2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, also known as CMPO, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of nuclear waste management, as well as in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves the formation of a complex between the compound and the metal ion. This complex is then extracted from the solution using an organic solvent, which is then stripped to recover the metal ion.
Biochemical and Physiological Effects:
While 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has not been extensively studied for its biochemical and physiological effects, some studies have suggested that the compound may have potential as a therapeutic agent for the treatment of various diseases. For example, 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been shown to have antioxidant properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its high selectivity and efficiency in the extraction of metal ions. This makes it a valuable tool for researchers working in the field of nuclear waste management. However, one limitation of using 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of new and improved methods for the extraction of metal ions using 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, as well as its potential toxicity.
Synthesemethoden
The synthesis of 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyanogen bromide to yield 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential use in the extraction of actinide and lanthanide ions from nuclear waste. This compound has shown excellent selectivity and efficiency in the extraction of these ions, making it a promising candidate for use in the nuclear industry.
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(12)10-13-14-11(16-10)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEAVLSVDWVJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474308.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide](/img/structure/B2474310.png)
![3-Tert-butyl-6-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2474311.png)
![5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2474314.png)


![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2474318.png)

![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)



![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)